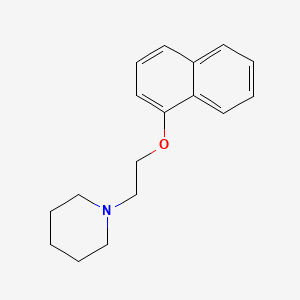

1-(2-Naphthalen-1-yloxyethyl)piperidine

Description

1-(2-Naphthalen-1-yloxyethyl)piperidine is a piperidine derivative featuring a naphthalene moiety linked via an ethyloxy chain to the nitrogen atom of the piperidine ring. This structure confers unique conformational and electronic properties, influencing its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

1-(2-naphthalen-1-yloxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-4-11-18(12-5-1)13-14-19-17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10H,1,4-5,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWKJSRHEYFCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Naphthalen-1-yloxyethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

1-(2-Naphthalen-1-yloxyethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where alkyl or acyl groups can be introduced using appropriate reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Naphthalen-1-yloxyethyl)piperidine has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π interactions with aromatic residues in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Substituent Effects on Molecular Conformation

- Bulkier Aromatic Groups: Compared to simpler aryl-substituted piperidines (e.g., 1-(1-phenylcyclohexyl)piperidine (PCP) ), the naphthalen-1-yloxyethyl group introduces steric bulk and extended π-conjugation.

- Hydrogen Bonding : Unlike 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol (), which stabilizes via an intramolecular O—H···N bond, 1-(2-Naphthalen-1-yloxyethyl)piperidine lacks such interactions, relying instead on van der Waals forces and hydrophobic effects .

Conformational Analysis

- Piperidine Ring Conformation : The piperidine ring typically adopts a chair conformation, as seen in related compounds (e.g., 1-(2,2,2-trifluoroethyl)piperidine) . Substituent size and polarity influence deviations; the naphthalen-1-yloxyethyl group may induce slight chair distortion due to steric hindrance.

- Dihedral Angles : In analogous naphthalene-containing derivatives (e.g., dihedral angle of 75.8° between naphthalene and benzene rings in ), the naphthalen-1-yloxyethyl chain in the target compound may adopt distinct angles, affecting molecular packing and crystal stability .

Table 1: Structural Features of Selected Piperidine Derivatives

Enzyme Inhibition

- PARP Inhibition : Tertiary amine piperidines (e.g., 1-(2-chloroethyl)piperidine in ) exhibit enhanced PARP inhibitory activity compared to secondary amines. The naphthalen-1-yloxyethyl group’s bulk may hinder binding to PARP’s active site, reducing efficacy unless compensatory interactions exist .

- α-Glucosidase Inhibition : Polar substituents (e.g., hydroxymethyl groups in ) enhance inhibition, whereas the hydrophobic naphthalene group in the target compound may limit solubility and enzyme interaction .

Receptor Binding

- Sigma and PCP Receptors : Diarylethylamines like diphenidine () bind to NMDA receptors via aryl and piperidine motifs. The naphthalene group in this compound could mimic aryl interactions but may lack optimal geometry for high-affinity binding .

Physicochemical Properties

- Stability : Intramolecular hydrogen bonds (absent here) improve stability in related compounds (). The target compound’s stability may rely on crystallinity or formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.